molecular formula C18H24N2O2 B5781273 N,N'-1,2-phenylenedicyclopentanecarboxamide

N,N'-1,2-phenylenedicyclopentanecarboxamide

Cat. No. B5781273
M. Wt: 300.4 g/mol
InChI Key: RTIKOUBVJTZHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-phenylenedicyclopentanecarboxamide, also known as DPCPX, is a selective antagonist for the A1 adenosine receptor. It is a chemical compound that is commonly used in scientific research for its ability to selectively block the A1 adenosine receptor.

Mechanism of Action

N,N'-1,2-phenylenedicyclopentanecarboxamide selectively binds to the A1 adenosine receptor and blocks the binding of adenosine. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 adenosine receptor leads to a decrease in cAMP levels, which leads to a decrease in intracellular calcium levels and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenedicyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, decrease the release of neurotransmitters in the brain, and decrease the production of cytokines by immune cells. N,N'-1,2-phenylenedicyclopentanecarboxamide has also been shown to have a protective effect on the heart during ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N,N'-1,2-phenylenedicyclopentanecarboxamide is a highly selective antagonist for the A1 adenosine receptor, which makes it a valuable tool for studying the role of the A1 adenosine receptor in various physiological and pathological conditions. However, one limitation of N,N'-1,2-phenylenedicyclopentanecarboxamide is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of future directions for research involving N,N'-1,2-phenylenedicyclopentanecarboxamide. One area of research is the role of the A1 adenosine receptor in the development and progression of various diseases, such as cardiovascular disease and cancer. Another area of research is the development of new drugs that target the A1 adenosine receptor. Finally, there is a need for further research to understand the biochemical and physiological effects of N,N'-1,2-phenylenedicyclopentanecarboxamide in different experimental settings.
Conclusion:
In conclusion, N,N'-1,2-phenylenedicyclopentanecarboxamide is a valuable tool for studying the A1 adenosine receptor in various physiological and pathological conditions. Its selective binding to the A1 adenosine receptor makes it a useful tool for investigating the role of this receptor in different diseases and conditions. While there are some limitations to its use in certain experimental settings, N,N'-1,2-phenylenedicyclopentanecarboxamide remains an important compound for scientific research.

Synthesis Methods

The synthesis of N,N'-1,2-phenylenedicyclopentanecarboxamide involves the reaction of cyclopentanone with benzaldehyde to form 1,2-diphenylcyclopentene. This compound is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide to form N,N'-1,2-phenylenedicyclopentanecarboxamide.

Scientific Research Applications

N,N'-1,2-phenylenedicyclopentanecarboxamide is widely used in scientific research as a tool to study the A1 adenosine receptor. It is commonly used to investigate the role of the A1 adenosine receptor in various physiological and pathological conditions. N,N'-1,2-phenylenedicyclopentanecarboxamide has been used to study the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.

properties

IUPAC Name

N-[2-(cyclopentanecarbonylamino)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(13-7-1-2-8-13)19-15-11-5-6-12-16(15)20-18(22)14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKOUBVJTZHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide

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